2-Chloro-1-(4-octylphenyl)ethanone
Overview
Description
2-Chloro-1-(4-octylphenyl)ethanone is an organic compound with the molecular formula C₁₆H₂₃ClO and a molecular weight of 266.81 g/mol . It is a chlorinated derivative of acetophenone, characterized by the presence of an octyl group attached to the phenyl ring. This compound is used as an intermediate in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science .
Mechanism of Action
Mode of Action
2-Chloro-1-(4-octylphenyl)ethanone is a ketone, and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction involves the nitrogen acting as a nucleophile . The oxygen can also act as a nucleophile, but this leads to a reversible formation of a hemiketal . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound’s ability to form oximes and hydrazones suggests it may interact with biochemical pathways involving these types of compounds .
Pharmacokinetics
Its molecular weight (26680600), LogP (501110), and PSA (1707000) suggest it may have good bioavailability .
Result of Action
The formation of oximes and hydrazones could potentially lead to changes in cellular function .
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in the synthesis of FTY720, which suggests that it may interact with enzymes, proteins, and other biomolecules involved in this process.
Cellular Effects
Given its role as an intermediate in the synthesis of FTY720, it may influence cell function by contributing to the production of this immunosuppressant.
Molecular Mechanism
As an intermediate in the synthesis of FTY720, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role as an intermediate in the synthesis of FTY720, it may interact with enzymes or cofactors involved in this process, and could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-octylphenyl)ethanone typically involves the chlorination of 1-(4-octylphenyl)ethanone. One common method includes the reaction of 1-(4-octylphenyl)ethanone with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃) under reflux conditions . The reaction proceeds as follows:
- Dissolve 1-(4-octylphenyl)ethanone in an appropriate solvent like dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Add aluminum chloride as a catalyst and reflux the mixture for several hours.
- After completion, the reaction mixture is quenched with water, and the organic layer is separated.
- The product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-octylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(4-octylphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(4-octylphenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(4-octylphenyl)ethanone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-methylphenyl)ethanone
- 2-Chloro-1-(4-ethylphenyl)ethanone
- 2-Chloro-1-(4-dodecylphenyl)ethanone
Uniqueness
2-Chloro-1-(4-octylphenyl)ethanone is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This structural feature differentiates it from other similar compounds and can affect its applications in various fields .
Properties
IUPAC Name |
2-chloro-1-(4-octylphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16(18)13-17/h9-12H,2-8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXOYMQPBWZRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628357 | |
Record name | 2-Chloro-1-(4-octylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51326-38-6 | |
Record name | 2-Chloro-1-(4-octylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CI-FIGM-11 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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